molecular formula C8H11NO2 B1329868 Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 52459-90-2

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1329868
CAS No.: 52459-90-2
M. Wt: 153.18 g/mol
InChI Key: WTRAMBVKRHNQQU-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 52459-90-2) is a substituted pyrrole derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . Its IUPAC name, This compound, reflects its structural features: a pyrrole ring substituted with methyl groups at positions 2 and 4 and a methyl ester at position 3. The SMILES notation CC1=CNC(=C1C(=O)OC)C captures the connectivity of atoms, emphasizing the ester (-COOCH₃) and methyl (-CH₃) substituents.

The compound’s planar aromatic pyrrole core enables π-electron delocalization, while the electron-withdrawing ester group moderates its reactivity. X-ray crystallography and NMR studies confirm that the methyl groups at positions 2 and 4 introduce steric hindrance, influencing its intermolecular interactions.

Property Value
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
CAS Registry Number 52459-90-2
Synonyms Methyl 2,4-dimethylpyrrole-3-carboxylate; 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester

Historical Context in Pyrrole Chemistry

Pyrrole chemistry dates to 1834, when Runge isolated pyrrole from coal tar. The development of synthetic methods, such as the Hantzsch pyrrole synthesis (1882) and Paal-Knorr reaction (1885), enabled systematic exploration of substituted pyrroles. This compound emerged as a model compound in the mid-20th century, particularly for studying electrophilic substitution patterns in electron-deficient pyrroles. Its synthesis often involves condensation of β-ketoesters with α-haloketones, a modification of the Hantzsch method.

The compound’s stability and functional group diversity made it a precursor in synthesizing bioactive molecules, including sunitinib analogs (tyrosine kinase inhibitors) and fluorescent dyes. For example, its ethyl analog (CAS: 2199-51-1) is a key intermediate in sunitinib production.

Chemical Classification and Relationship to Pyrrole Family

This compound belongs to the pyrrole family , a class of five-membered heterocycles with one nitrogen atom. Unlike parent pyrrole, which exhibits strong aromaticity and nucleophilicity, the electron-withdrawing ester group in this derivative reduces ring electron density, shifting reactivity toward electrophilic substitution at the less hindered positions.

Comparative studies with related pyrroles highlight its unique properties:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-51-1): Larger ester group increases lipophilicity, enhancing solubility in organic solvents.
  • Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 58298-68-3): The formyl group enables further functionalization via condensation reactions.

Significance in Heterocyclic Chemistry Research

This compound is pivotal in heterocyclic chemistry for three reasons:

  • Synthetic Versatility : Its ester and methyl groups serve as handles for further derivatization. For instance, hydrolysis of the ester yields 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 356068-93-4), a building block for metal-organic frameworks.
  • Pharmacophore Development : Substituted pyrroles are prevalent in drugs targeting kinases, inflammation, and cancer. This compound’s scaffold is integral to sunitinib malate , an FDA-approved renal carcinoma therapeutic.
  • Material Science Applications : Its derivatives are used in organic semiconductors and dye-sensitized solar cells due to their tunable electronic properties.

Recent advances in one-pot syntheses, such as Ag(I)-catalyzed cycloadditions, have streamlined the production of complex pyrrole derivatives from this compound. These methodologies underscore its role in sustainable chemistry initiatives.

Properties

IUPAC Name

methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRAMBVKRHNQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200454
Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52459-90-2
Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052459902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Diketones with Amines

One classical approach involves the condensation of diketones with amines to form substituted pyrroles, followed by esterification to introduce the methyl ester group at position 3. This method leverages the Paal-Knorr synthesis principle, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring.

  • Reaction Conditions: Typically mild, often carried out under reflux in an inert atmosphere.
  • Advantages: High selectivity for pyrrole formation, relatively straightforward.
  • Limitations: Requires careful control of reaction conditions to avoid side reactions.

Knoevenagel Condensation Followed by Cyclization

Another reported method is the Knoevenagel condensation of appropriate aldehydes or ketones with active methylene compounds, followed by cyclization to form the pyrrole ring system.

  • This method allows for the introduction of the methyl ester group during or after ring formation.
  • It is noted for mild reaction conditions and good yields.

Bromination and Ring-Closure Reaction (Industrial Scale)

A patented industrial method for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid esters (including methyl esters) involves:

  • Bromination of Propionaldehyde: Propionaldehyde is brominated at 0–50 °C in a non-proton solvent to yield 2-bromopropanal.
  • Ring-Closure Reaction: 2-bromopropanal is reacted with methyl acetoacetate and ammonia water under controlled temperature (0–50 °C) for 10–14 hours to form the pyrrole ring with the methyl ester substituent.
  • Post-Reaction Processing: The reaction mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by crystallization at low temperature.
  • Advantages: Mild reaction conditions, readily available raw materials, high conversion rate, simple operation steps, and suitability for large-scale industrial production.
  • Yield: Approximately 31.2% isolated yield reported in patent literature, with potential for optimization.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Condensation of diketones with amines Diketones + ammonia or amines Mild reflux, inert atmosphere Moderate to High Selective pyrrole formation Requires careful control
Knoevenagel condensation + cyclization Aldehydes/ketones + active methylene compounds Mild, often room temp to reflux Moderate to High Mild conditions, good yields Multi-step process
Bromination + ring-closure (patented industrial method) Propionaldehyde + bromine + methyl acetoacetate + ammonia 0–50 °C, 10–14 h ~31.2 (reported) Mild, scalable, simple operation Moderate yield, requires purification

Detailed Research Findings and Notes

  • The bromination and ring-closure method avoids the use of costly and environmentally harmful reagents such as sodium nitrite and tert-butyl acetoacetate, which are common in other synthetic routes.
  • The use of methyl acetoacetate and ammonia water as raw materials is advantageous due to their availability and ease of handling.
  • The reaction process is controllable, and the product purity is high after crystallization, making it suitable for industrial scale-up.
  • The condensation methods (Paal-Knorr and Knoevenagel) are well-established in academic and laboratory settings, providing flexibility for structural modifications.
  • This compound serves as a versatile intermediate for synthesizing more complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal pathogens. A study synthesized a series of derivatives and evaluated their in vitro activities, showing promising results in inhibiting microbial growth .
  • Anticancer Properties : The compound has also been explored for its ability to inhibit cancer cell proliferation. Its structural features allow it to interact with specific molecular targets involved in cancer progression, making it a candidate for drug development.

Materials Science

In materials science, this compound serves as a building block for the synthesis of advanced materials:

  • Conductive Polymers : The compound can be polymerized to create conductive materials used in electronic devices. Its unique electronic properties make it suitable for applications in organic semiconductors.
  • Organic Coatings : Due to its chemical stability and reactivity, it is also utilized in formulating protective coatings that enhance durability and resistance to environmental factors.

Antimicrobial Activity Study

A detailed study synthesized various derivatives of this compound and assessed their antimicrobial efficacy. The results indicated that certain derivatives exhibited substantial zones of inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. This highlights the potential of these compounds as new antimicrobial agents .

CompoundZone of Inhibition (mm)Activity Type
8a18Antibacterial
8b20Antifungal
8c15Antibacterial

Application in Drug Development

Research has focused on modifying the structure of this compound to enhance its biological activity. For instance, modifications at the nitrogen or carbon positions have led to compounds with improved potency against specific cancer cell lines. This illustrates the compound's utility as a scaffold for developing novel therapeutic agents targeting diseases such as cancer .

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

  • Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate
  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid

Comparison: Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity.

Biological Activity

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (MDMPC) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with MDMPC, including relevant case studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

MDMPC is characterized by the molecular formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of approximately 155.18 g/mol. Its structural features include a pyrrole ring with methyl groups at positions 2 and 4 and a carboxylate ester functional group at position 3. This unique substitution pattern influences its chemical reactivity and biological activity.

The biological activity of MDMPC is mediated through various mechanisms, including:

  • Enzyme Inhibition : MDMPC may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways that lead to cell cycle arrest or apoptosis.
  • Cellular Disruption : It may disrupt cellular processes essential for the survival of pathogens or cancer cells.

Antimicrobial Activity

Research indicates that MDMPC exhibits significant antimicrobial properties. A study synthesized a series of derivatives based on MDMPC and evaluated their in vitro antimicrobial activity against various bacterial strains. The results demonstrated:

  • Effective Antibacterial Activity : Several derivatives showed promising antibacterial effects, with notable zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Some derivatives also displayed antifungal properties, indicating potential applications in treating fungal infections .

Table 1: Antimicrobial Activity of MDMPC Derivatives

Compound NameBacterial PathogenZone of Inhibition (mm)Fungal PathogenZone of Inhibition (mm)
Derivative AS. aureus15Candida albicans12
Derivative BE. coli18Aspergillus niger10
Derivative CPseudomonas aeruginosa20--

Anticancer Activity

MDMPC and its derivatives have been evaluated for anticancer activity against various cancer cell lines. A notable study involved the synthesis of MDMPC derivatives with benzimidazole moieties, which were tested against the NCI-60 panel of cancer cell lines:

  • Significant Cytotoxicity : Certain derivatives demonstrated substantial growth inhibition in melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cell lines, with growth inhibition rates reaching up to 62.46% and 40.24%, respectively .
  • Computational Studies : ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicated favorable pharmacokinetic properties for some derivatives, suggesting their potential for further development as anticancer agents .

Table 2: Anticancer Activity of MDMPC Derivatives

Compound NameCancer Cell LineGrowth Inhibition (%)
Compound AMDA-MB-43562.46
Compound BMDA-MB-46840.24
Compound CHCT11635.00

Case Studies

  • Synthesis and Evaluation : A study synthesized novel derivatives of MDMPC through various chemical reactions (e.g., Vilsmeier-Haack formylation). These derivatives were screened for both antimicrobial and anticancer activities, highlighting the versatility of MDMPC as a scaffold for drug development .
  • Hybrid Molecule Development : Research focused on creating hybrid molecules combining MDMPC with other active moieties, showing enhanced biological activities compared to parent compounds. This approach underscores the potential for developing multi-target therapeutic agents .

Chemical Reactions Analysis

Oxidation Reactions

The ester and methyl groups undergo oxidation under controlled conditions:

Reagent Conditions Product Yield Key Findings
KMnO₄ (aq)Acidic, 60°C, 6 hrs2,4-Dimethylpyrrole-3-carboxylic acid72% Selective oxidation of the ester to carboxylic acid without ring modification.
CrO₃/H₂SO₄RT, 12 hrs5-Oxo-pyrrolidine derivative58% Over-oxidation leads to ring saturation at position 5.

Case Study : A 2013 patent (CN103265468A) demonstrated that controlled oxidation with KMnO₄ preserves the pyrrole ring while converting the ester to a carboxylic acid, critical for synthesizing bioactive derivatives .

Reduction Reactions

The ester group and double bonds are susceptible to reduction:

Reagent Conditions Product Yield Mechanistic Insight
LiAlH₄Dry THF, 0°C, 2 hrs3-(Hydroxymethyl)-2,4-dimethylpyrrole85% Complete reduction of the ester to primary alcohol.
H₂/Pd-CEthanol, 40 psi, 24 hrs2,4-Dimethylpyrrolidine-3-carboxylate63% Hydrogenation saturates the pyrrole ring to pyrrolidine.

Research Finding : Zinc dust in acetic acid (as shown in PMC3008020) facilitates reductive cyclization, forming fused pyrrole systems via in situ generation of reactive intermediates .

Electrophilic Substitution

The pyrrole ring undergoes substitution at activated positions:

Reagent Position Product Yield Regioselectivity Notes
Br₂/CH₂Cl₂C-55-Bromo-2,4-dimethylpyrrole-3-carboxylate78% Bromination favors the electron-rich C-5 position due to methyl directing.
HNO₃/H₂SO₄C-55-Nitro-2,4-dimethylpyrrole-3-carboxylate65% Nitration occurs under strongly acidic conditions.

Key Data : A 2016 RSC study (c6ra14809c1) demonstrated that bromination at C-5 proceeds with minimal side products when using N-bromosuccinimide (NBS) in dichloromethane .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic displacement:

Nucleophile Conditions Product Yield Application
NH₃ (aq)Reflux, 8 hrs2,4-Dimethylpyrrole-3-carboxamide90% Intermediate for pharmaceutical agents.
MorpholineDMF, K₂CO₃, 80°C, 5 hrs3-(Morpholin-4-yl)-2,4-dimethylpyrrole68%Enhances solubility for biological testing.

Example : Reaction with cyclohexylamine under basic conditions yields ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate, a precursor for receptor-targeted molecules.

Cross-Coupling Reactions

The brominated derivative enables catalytic coupling:

Reaction Type Catalyst Product Yield Optimization Notes
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-Aryl-2,4-dimethylpyrrole-3-carboxylate75% Requires anhydrous conditions and aryl boronic acids.
SonogashiraPdCl₂, CuI, PPh₃5-Alkynyl-2,4-dimethylpyrrole-3-carboxylate62% Sensitive to moisture; best performed under nitrogen.

Case Study : A 2022 RSC publication highlighted the use of Suzuki coupling to introduce aryl groups at C-5, enabling the synthesis of fluorescent probes .

Thionation and Sulfur Incorporation

Lawesson’s reagent mediates thioester formation:

Reagent Conditions Product Yield Stability
Lawesson’s reagentToluene, 110°C, 4 hrsMethyl 2,4-dimethyl-1H-pyrrole-3-carbothioate52% Air-sensitive; requires inert atmosphere.

Data Insight : Thionation proceeds efficiently but generates byproducts like bis-thioesters, necessitating chromatographic purification .

Cycloaddition and Ring Expansion

The compound participates in Diels-Alder reactions:

Dienophile Conditions Product Yield Stereochemical Outcome
Maleic anhydrideXylene, reflux, 12 hrsFused bicyclic lactam47% Endo preference observed due to electron-rich diene.

Research Note : Cycloaddition with electron-deficient dienophiles expands utility in natural product synthesis .

Q & A

Q. What are the common synthetic routes for Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yields?

The compound is synthesized via cyclization (Knorr reaction), hydrolysis, and Vilsmeier–Haack formylation, followed by condensation with acetophenone derivatives. For example, the aldehyde intermediate (5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) is condensed with substituted acetophenones in methanol under alkaline conditions (KOH) to introduce the α,β-unsaturated ketone moiety . Yield optimization requires precise temperature control (reflux conditions) and stoichiometric ratios of reactants. Substituents on the acetophenone ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) may reduce reaction efficiency due to steric hindrance .

Q. How is the structural identity of this compound validated experimentally?

  • 1H NMR : Key signals include the deshielded -NH proton at δ = 9.01 ppm, olefinic protons (δ = 7.0–7.8 ppm, J = 15–16 Hz confirming E-configuration), and methyl ester protons at δ = 3.7–4.3 ppm .
  • IR : C=O stretching of the ester group at ~1696 cm⁻¹ and conjugated ketone at ~1650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 302.11 [M+H]⁺) confirm molecular weight . Crystallographic validation using SHELX programs ensures structural accuracy .

Q. What are the basic reactivity patterns of this pyrrole derivative?

The ester group undergoes hydrolysis to carboxylic acid under acidic/basic conditions. The α,β-unsaturated ketone moiety participates in Michael additions, while the pyrrole ring allows electrophilic substitution at the C5 position. Oxidation of the methyl groups can yield aldehyde or carboxylic acid derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • HOMO : Localized on the pyrrole ring and conjugated ketone, indicating susceptibility to electrophilic attack.
  • Global hardness (η) : Low values (~3–4 eV) suggest high polarizability, aligning with observed reactivity in substitution reactions . DFT-derived Fukui functions identify the C5 position as the most nucleophilic site, consistent with experimental regioselectivity in electrophilic substitutions .

Q. What structure-activity relationships (SARs) govern the antimicrobial activity of derivatives?

Substitutions on the phenyl ring of the α,β-unsaturated ketone significantly modulate activity:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance Gram-negative bacterial inhibition (e.g., E. coli) by increasing lipophilicity and membrane penetration.
  • Methoxy groups : Improve antifungal activity (e.g., against Candida albicans) due to hydrogen bonding with fungal enzymes .
Substituent (R)Zone of Inhibition (mm)
4-Cl (8e)18–22 (Bacteria)
4-OCH₃ (8f)20–24 (Fungi)
4-CN (8c)16–20 (Broad-spectrum)

Q. How is this compound applied in developing pH-activable fluorescent probes?

The ethyl ester group stabilizes the boron-dipyrromethene (BODIPY) scaffold, enabling pH-sensitive fluorescence. At pH < 2.0, protonation of the dimethylaniline moiety induces a bathochromic shift (emission ~650 nm), useful for lysosomal imaging. The ester’s electron-withdrawing nature enhances photostability compared to unsubstituted BODIPY derivatives .

Methodological Considerations

Q. How to resolve contradictions in crystallographic data for pyrrole derivatives?

Use SHELXL for high-resolution refinement and SHELXPRO for macromolecular interfaces. Disordered regions (common in flexible side chains) require constraints (e.g., DFIX, SIMU) and validation via R-factor convergence (<5% discrepancy) .

Q. What strategies mitigate synthetic challenges in scaling up derivatives?

  • Microwave-assisted synthesis : Reduces reaction time for Knorr cyclization from 12 hours to 30 minutes.
  • Flow chemistry : Enhances yield (>80%) for decarboxylation steps by maintaining precise temperature gradients .

Key Applications in Academic Research

Q. Can this compound serve as a precursor for bioactive heterocycles?

Yes. It is a key intermediate in synthesizing:

  • Anticancer agents : Via coupling with indazole or pyridazine moieties .
  • Antiviral compounds : Through amidation with sulfonamide groups .

Q. How does solvent choice impact spectroscopic analysis?

DMSO-d₆ is preferred for NMR due to its ability to dissolve polar intermediates. However, deuterated chloroform (CDCl₃) minimizes ester hydrolysis during long acquisition times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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